Product packaging for Chroman-3,8-diol(Cat. No.:CAS No. 81486-17-1)

Chroman-3,8-diol

Cat. No.: B1601641
CAS No.: 81486-17-1
M. Wt: 166.17 g/mol
InChI Key: UANJXJQTNXYKEN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Chroman Scaffold Research

The chroman scaffold, a fundamental structural motif consisting of a fused benzene (B151609) ring and a dihydropyran ring, has a rich history in organic and medicinal chemistry. researchgate.net This core structure is prevalent in a vast number of natural products, which has historically driven research into its synthesis and biological activities. researchgate.net Over the years, the focus has evolved from the isolation and characterization of naturally occurring chroman-containing compounds to the development of sophisticated synthetic methodologies for creating diverse analogues. figshare.comnih.gov

Early research often centered on elucidating the structures and biological roles of chroman derivatives found in plants and microorganisms. researchgate.net As synthetic techniques advanced, chemists gained the ability to construct the chroman skeleton with greater control and efficiency, enabling the large-scale production of key intermediates for drug discovery programs. figshare.com This has been particularly crucial for the development of compounds where the chroman unit is a key pharmacophore. The continuous refinement of synthetic routes has allowed for the exploration of a wider chemical space, leading to the discovery of novel chroman-based molecules with a range of biological properties. frontiersin.org

Significance of Dihydroxychromans in Natural Products and Synthetic Chemistry

Dihydroxychromans, a subclass of chromans characterized by the presence of two hydroxyl groups, are of particular importance due to their prevalence in nature and their versatile chemical properties. These hydroxyl groups can significantly influence the biological activity of the molecule by participating in hydrogen bonding interactions with biological targets. Natural products containing the dihydroxychroman moiety often exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. ontosight.ai

The presence of hydroxyl groups also provides synthetic chemists with valuable handles for further functionalization. This allows for the creation of libraries of dihydroxychroman derivatives with modified properties, which is a key strategy in medicinal chemistry for optimizing lead compounds. The synthesis of chiral chromans, including dihydroxychromans, has been a significant area of research, as the stereochemistry of the hydroxyl groups can be critical for biological activity. beilstein-journals.org

Overview of Current Research Trends and Future Prospects for Chroman-3,8-diol Analogues

Current research on this compound and its analogues is multifaceted, spanning synthetic methodology, medicinal chemistry, and chemical biology. Synthetic chemists are focused on developing more efficient and stereoselective routes to access not only this compound but also a variety of its derivatives with different substitution patterns. beilstein-journals.org

In the realm of medicinal chemistry, there is a growing interest in exploring the therapeutic potential of this compound analogues. Given the established biological activities of other dihydroxychroman-containing molecules, researchers are investigating the potential of these compounds in areas such as neuroprotection and as inhibitors of various enzymes. acs.org The ability to synthesize a diverse range of analogues allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying compounds with improved potency and selectivity.

The future prospects for this compound analogues appear promising. As our understanding of the biological targets of chroman-based compounds grows, so too will the opportunities for designing novel therapeutics. The development of new synthetic methods will continue to expand the accessible chemical space, enabling the creation of increasingly complex and tailored molecules. Furthermore, the exploration of dihydroxychromans as scaffolds for creating hybrid molecules with other pharmacophores is an emerging area with significant potential. acs.org

PropertyValueSource
Molecular FormulaC9H10O3 cymitquimica.comguidechem.com
Molecular Weight166.17 g/mol cymitquimica.comguidechem.com
IUPAC Name3,4-dihydro-2H-chromene-3,8-diol guidechem.comguidechem.com
CAS Number81486-17-1 cymitquimica.comguidechem.com
Canonical SMILESC1C(COC2=C1C=CC=C2O)O guidechem.comguidechem.com
InChIKeyUANJXJQTNXYKEN-UHFFFAOYSA-N guidechem.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1601641 Chroman-3,8-diol CAS No. 81486-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81486-17-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-3,8-diol

InChI

InChI=1S/C9H10O3/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-3,7,10-11H,4-5H2

InChI Key

UANJXJQTNXYKEN-UHFFFAOYSA-N

SMILES

C1C(COC2=C1C=CC=C2O)O

Canonical SMILES

C1C(COC2=C1C=CC=C2O)O

Origin of Product

United States

Advanced Synthetic Strategies for Chroman 3,8 Diol and Its Structural Analogues

Target-Oriented Synthesis of Chroman-3,8-diol

Target-oriented synthesis aims to produce a specific molecule through a planned sequence of reactions. The construction of the this compound scaffold can be achieved through both linear, multistep sequences and more convergent one-pot or cascade reactions.

Multistep synthesis involves the sequential construction and modification of a molecule, where intermediates are typically isolated and purified at each stage. libretexts.org The synthesis of the chroman scaffold often begins with simpler, commercially available precursors, followed by ring formation and subsequent functionalization.

A common strategy for building the chroman framework involves the reaction of a phenol (B47542) derivative with an appropriate three-carbon unit. For instance, chroman-3 can be synthesized in a one-pot reaction from phloroglucinol (B13840) and isoprene, establishing the core bicyclic structure. nih.gov Subsequent transformations are then required to introduce the desired hydroxyl groups. For a target like this compound, a multistep approach might involve:

Initial Cyclization : Formation of a chroman or chromene ring with a functional group handle on the aromatic ring, positioned for later conversion to the 8-hydroxyl group.

Functional Group Interconversion : Chemical modification of the handle (e.g., reduction of a carbonyl, or demethylation of a methoxy (B1213986) group) to yield the 8-OH functionality.

Hydroxylation of the Pyran Ring : Introduction of the 3-OH group, often via hydroxylation of a chromene precursor.

An example of a multistep approach to a related scaffold, trans-4-arylchroman-3-ols, involves the intramolecular dehydrative Friedel–Crafts alkylation of 1,2-diols, demonstrating a method for constructing the chroman ring with control over the C3 and C4 substituents. researchgate.net Similarly, the synthesis of 2,3,6,8-tetrasubstituted chromone (B188151) scaffolds has been developed using palladium-mediated cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) to introduce a variety of substituents at specific positions, including C8, on a pre-formed chromone ring. nih.gov The 3-hydroxy group in these systems can also be installed and modified, showcasing the modularity of multistep synthesis. nih.gov

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all within a single reaction vessel without isolating intermediates. wikipedia.org This approach enhances efficiency, reduces waste, and can rapidly build molecular complexity. wikipedia.org

The synthesis of the chroman skeleton is particularly amenable to cascade strategies, often initiated by an oxa-Michael addition. rsc.orgrsc.org Organocatalytic methods have proven highly effective in initiating such cascades. For example, a tandem oxa-Michael–Michael reaction between 2-(2-nitrovinyl)-benzene-1,4-diol and an α,β-unsaturated aldehyde can be used to construct complex chroman frameworks in a single operation. beilstein-journals.org

Another powerful cascade approach involves the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with various olefins. rsc.orgrsc.orgnih.gov This method, proceeding via an oxa-Michael/1,6-conjugated addition, provides access to highly functionalized chromans with good to excellent yields and diastereoselectivities. rsc.orgnih.gov While not directly yielding this compound, the versatility of the starting materials suggests that appropriate substitution could lead to analogues bearing the required hydroxyl groups.

Reaction TypeKey PrecursorsCatalyst/ConditionsOutcomeReference
Organocatalytic CascadeSalicylaldehydes, α,β-Unsaturated AldehydesDiarylprolinol EtherFunctionalized 2H-Chromenes beilstein-journals.org
Oxa-Michael/1,6-Additionp-Quinone Methides, Benzofuranone OlefinsDBU, THFChroman-Spirobenzofuranones rsc.orgnih.gov
Multicomponent CascadeIsatin, Malononitrile, SalicylaldehydeOrganocatalyst (e.g., derived from proline)Chroman-fused Spirooxindoles rsc.org
Tandem Wittig/Oxa-MichaelHemiacetals, Phosphorus YlidesBinol–Mg(II) ComplexChiral Chromans rsc.org

Stereoselective and Enantioselective Approaches to this compound Isomers

Controlling the three-dimensional arrangement of atoms is critical in modern organic synthesis. For this compound, which contains multiple stereocenters, stereoselective and enantioselective methods are essential for accessing specific isomers.

Asymmetric dihydroxylation is a premier method for installing vicinal diols onto a double bond with high enantioselectivity. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide as a catalyst in conjunction with a chiral ligand, is a benchmark reaction in this class. nih.gov

This methodology has been successfully applied to the synthesis of chiral chroman-diols. In the total synthesis of stereoisomers of a naturally occurring acetylchromane, a key step was the osmium-catalyzed asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene precursor. nih.govacs.org By selecting the appropriate chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, researchers could selectively synthesize the desired enantiomerically enriched cis-diol. nih.govacs.org

SubstrateChiral LigandReagentsProductEnantiomeric Excess (ee)Reference
6-Acetyl-2,2-dimethyl-2H-chromene(DHQ)₂PHALK₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃(3R,4R)-6-Acetyl-2,2-dimethylchromane-3,4-diol96% ee nih.gov
6-Acetyl-2,2-dimethyl-2H-chromene(DHQD)₂PHALK₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃(3S,4S)-6-Acetyl-2,2-dimethylchromane-3,4-diol97% ee nih.gov
2-Aryl-2H-chromeneOsO₄ (3 mol%)NMO, t-BuOH, H₂O2,3-trans-3,4-phenylchromandiol>99:1 er (after recrystallization) nih.gov

This approach provides a direct and reliable route to chiral cis-3,4-diol functionalities on the chroman ring, which is a common feature in many natural products and a close analogue to the target this compound.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. numberanalytics.comyork.ac.uk This strategy incorporates pre-existing stereocenters into the synthetic target, avoiding the need for a separate asymmetric induction step. Carbohydrate-based starting materials are particularly useful as they offer a dense array of stereocenters and functional groups. numberanalytics.commdpi.com The synthesis of complex chiral molecules, including heterocyclic scaffolds, can be achieved by leveraging these natural building blocks. numberanalytics.com

Chiral auxiliary-based synthesis is another powerful strategy where a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a reaction and is subsequently removed. york.ac.uk While direct examples for this compound are not prevalent, the principle is widely applied. For instance, chiral thioureas, often derived from natural sources like Cinchona alkaloids, can act as organocatalysts that function similarly to auxiliaries by forming non-covalent interactions to guide the stereochemical pathway of reactions, such as in the synthesis of chiral chroman derivatives. mdpi.com

Diastereoselective synthesis aims to selectively form one diastereomer over others. This is crucial when a molecule contains multiple stereocenters, and the relative configuration between them must be controlled.

A highly diastereoselective approach to functionalized chromans has been reported using a Palladium(0)-catalyzed carboiodination. nih.govacs.org This method provides access to various chroman structures with excellent yields and high diastereoselectivity. The observed selectivity is rationalized by the minimization of steric strain in the transition state of the cyclization. nih.gov

Another effective method is the diastereoselective cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with active olefins. rsc.orgrsc.orgnih.gov This reaction proceeds through an oxa-Michael/1,6-conjugated addition pathway and has been shown to produce functionalized chroman-spirobenzofuran-2-one scaffolds with high diastereoselectivities, in some cases exceeding a 19:1 diastereomeric ratio (dr). rsc.orgnih.gov The reaction conditions are mild, and the process tolerates a variety of substituents on the starting materials. rsc.org

MethodSubstratesCatalyst/ReagentsYieldDiastereoselectivity (dr)Reference
Pd(0)-Catalyzed Carboiodinationo-Iodoaryl Allyl EthersPd₂(dba)₃, P(2-furyl)₃, Cs₂CO₃ExcellentExcellent nih.govacs.org
Oxa-Michael/1,6-Additionp-Quinone Methides, Benzofuranone OlefinsDBU or Cs₂CO₃Up to 90%Up to >19:1 rsc.orgrsc.orgnih.gov

These advanced strategies provide a robust toolbox for chemists to construct the chroman scaffold with precise control over substitution and stereochemistry, paving the way for the efficient and targeted synthesis of complex molecules like this compound and its analogues.

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry have spurred the development of more sustainable routes to this compound, aiming to reduce the environmental impact of its production. researchgate.net These methods prioritize the use of non-toxic catalysts, renewable resources, and milder reaction conditions. researchgate.net

Catalytic Systems for Environmentally Benign Syntheses

A significant advancement in the green synthesis of p-menthane-3,8-diol (B45773), a structural analogue of this compound, involves the use of sustainable carbon acid catalysts derived from alkaline lignin (B12514952). rsc.org In a notable study, the conversion of (±)-citronellal using a lignin-derived carbon acid catalyst prepared by pyrolyzing alkaline lignin at 500 °C reached 97%, with a high yield of p-menthane-3,8-diol at 86%. rsc.org This approach highlights the potential of converting industrial waste into valuable catalysts. rsc.org Research has shown that weaker acid sites on the catalyst favor the formation of p-menthane-3,8-diol, while stronger acid sites tend to produce isopulegol (B1217435) as the main product. rsc.org

Another green approach utilizes citric acid as a catalyst in a biphasic water/essential oil medium for the synthesis of p-menthane-3,8-diol from Eucalyptus citriodora essential oil. academie-sciences.fr This method achieved an 82% conversion of (+)-citronellal with 80% selectivity for the desired diol. academie-sciences.fr The use of CO2 in water has also been explored as a means to create carbonic acid in situ, enhancing the reaction rate of citronellal (B1669106) cyclization without the need for stronger, more hazardous acids. researchgate.net

Heterogeneous iron-based catalysts are also emerging as a sustainable option in organic synthesis, offering advantages like low toxicity and easy recovery. mdpi.com For instance, an iron-oxide-based catalyst, Pd@Fe3O4/AMOCAA, has been developed for its efficiency and reusability in various organic transformations. mdpi.com

Catalyst SystemPrecursorConversion (%)Yield (%)SolventReference
Lignin-derived carbon acid(±)-Citronellal9786Water rsc.org
7% Citric Acid(+)-Citronellal in E. citriodora oil8280Water/Essential Oil academie-sciences.fr
0.25% Sulfuric AcidCitronellal97.992.3Not specified researchgate.net
CO2-H2OCitronellal--Water researchgate.net

Solvent-Free and Aqueous-Phase Reactions

The development of solvent-free and aqueous-phase reactions represents a significant step towards greener chemical processes, minimizing the use of volatile and often toxic organic solvents. ijrap.net An environmentally friendly method for synthesizing p-menthane-3,8-diol from natural citronellal oil has been reported to achieve a 96% yield under solvent-free aqueous conditions. nih.gov This approach aligns with the principles of green chemistry by reducing waste and utilizing natural resources. ijrap.netnih.gov

Microwave irradiation has also been employed as a green technique to facilitate solvent-free synthesis, often leading to shorter reaction times and higher yields. researchgate.netijrap.net For instance, the synthesis of 4H-benzo(b)pyrans has been achieved through a three-component cyclocondensation reaction under microwave conditions without a solvent. ijrap.net While not a direct synthesis of this compound, this illustrates the potential of the technique for related heterocyclic compounds.

The use of water as a solvent is particularly advantageous for enzymatic reactions, which can be combined with chemical catalysis in chemo-enzymatic cascades. nih.gov Recent work has demonstrated the use of a chemo-enzymatic platform in water for regioselective C-H functionalization, highlighting the potential for complex syntheses in aqueous media. nih.gov

Derivatization and Scaffold Functionalization of this compound

The functionalization of the chroman scaffold is crucial for exploring the structure-activity relationships of its derivatives and for developing new molecules with tailored properties.

Regioselective Functional Group Transformations

Regioselective functionalization allows for the precise modification of a specific part of the this compound molecule. One approach involves the acylation of p-menthane-3,8-diol using various acid anhydrides over a polymer-supported scandium triflate (PS-Sc(OTf)3) catalyst. nih.gov This method allows for the simultaneous acylation of both hydroxyl groups under mild, solvent-free conditions to produce the corresponding diesters in good yields. nih.gov

The development of carbenoid eliminative cross-coupling (CEXC) offers a stereospecific and regiospecific method for creating trisubstituted alkenes. oregonstate.edu This has been applied to the synthesis of a P-glycoprotein inhibitor containing an 8-methoxychroman (B3249143) moiety, demonstrating precise control over the regiochemistry of the substituents. oregonstate.edu Although challenges with the configurational stability of the lithiated chroman were encountered, replacing the 8-methoxy group with an 8-chloro substituent allowed for successful stereochemically controlled cross-coupling. oregonstate.edu

Furthermore, palladium-catalyzed carboiodination provides a diastereoselective route to functionalized chromans and isochromans with broad functional group compatibility. acs.org The selectivity of these cyclizations is influenced by the minimization of steric strain. acs.org

Mechanistic Investigations of Biological Activities of Chroman 3,8 Diol and Its Derivatives

Molecular Target Identification and Ligand-Receptor Interactions

Enzyme Inhibition Mechanisms

The chroman scaffold, a core structural feature of Chroman-3,8-diol, is prevalent in a variety of biologically active molecules, including tocopherols (B72186) (vitamin E) and their derivatives. nih.gov Research has shown that compounds containing this chroman core can interact with and inhibit several key enzymes.

Mitochondrial Cytochrome bc1 Complex:

The mitochondrial cytochrome bc1 complex, or complex III, is a critical component of the cellular respiratory chain. mdpi.com It facilitates the transfer of electrons, a process essential for generating cellular energy in the form of ATP. mdpi.com The chroman core is a shared structural feature between tocopherols and stigmatellin, a known potent inhibitor of the cytochrome bc1 complex. nih.gov This has prompted investigations into the inhibitory effects of chroman-containing compounds on this complex.

Studies on related chroman derivatives have elucidated potential inhibitory mechanisms. For instance, certain tocopheryl quinones and synthetic tetramethyl chromanones have been shown to effectively decrease the activity of the cytochrome bc1 complex. nih.gov Docking experiments with a synthetic compound, 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O), suggest that it binds within the Q_o site of the complex. nih.gov This binding is thought to involve interactions between the 6-hydroxyl group and the 1-oxygen atom/2-carbonyl group of the chroman-2-one with specific amino acid residues (Glu-271 of cytochrome b and His-161 of the Rieske iron-sulfur protein). nih.gov This interaction inhibits electron transfer to cytochrome c1 and alters the environment of the Rieske iron-sulfur protein. nih.gov While the binding pose is similar to that of the potent inhibitor stigmatellin, it is not identical, suggesting that chroman-2-ones could serve as templates for developing new modulators of the cytochrome bc1 complex. nih.gov The inhibitory potential of tocopherol-related compounds is enhanced by incomplete methyl substitution on the chroman ring and the introduction of keto groups. mdpi.com

Table 1: Inhibition of Mitochondrial Cytochrome bc1 Complex by Chroman Derivatives

Compound/DerivativeEffect on Cytochrome bc1 ComplexKey Interactions
γ-Tocopheryl quinone (γ-TQ)Decreased activitypara-benzoquinone structure can modulate function. mdpi.com
δ-Tocopheryl quinone (δ-TQ)Decreased activitypara-benzoquinone structure can modulate function. mdpi.com
6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O)Decreased activity, inhibition of electron transfer to cytochrome c1Binding interaction of the 6-OH group and 1-O atom/2-C=O group with Glu-271 (cyt b) and His-161 (ISP). nih.gov

Carbonic Anhydrases:

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. acs.orgsemanticscholar.org Coumarins, which share a bicyclic structure related to the chroman core, have been identified as a novel class of CA inhibitors. acs.orgresearchgate.net Their mechanism is distinct from classical inhibitors like sulfonamides; they are believed to act as suicide inhibitors. acs.org The coumarin's lactone ring is hydrolyzed by the enzyme, and the resulting 2-hydroxycinnamic acid derivative then blocks the entrance to the active site without directly interacting with the catalytic zinc ion. acs.orgsemanticscholar.org

Substituted 3-formylchromone derivatives have also been investigated as CA inhibitors, showing varying degrees of inhibition against different human CA isoforms (hCA I, II, and VI). tandfonline.com The inhibitory potency of these compounds appears to be influenced by the substitution pattern on the chromone (B188151) ring. tandfonline.com For example, some chromene derivatives were found to be potent inhibitors of hCA II and the secreted isozyme hCA VI. tandfonline.com

Cholinesterases:

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. rsc.org Inhibition of these enzymes is a key strategy in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.comheraldopenaccess.us Various heterocyclic scaffolds, including those related to the chroman structure, have been explored for their cholinesterase inhibitory potential. rsc.org

For instance, derivatives of 1H-chromeno[3,2-c]pyridine have shown inhibitory activity against both MAO-A and MAO-B, as well as moderate inhibition of cholinesterases. mdpi.com The structure-activity relationship studies indicated that the degree of saturation of the pyridine (B92270) ring and the nature of substituents influence the inhibitory potency and selectivity. mdpi.com Similarly, other studies on natural compounds have shown that features like the presence of a hydroxyl group on the A ring and a double bond between C-2 and C-3 in flavonoids (which can contain a chroman-like ring) enhance AChE inhibitory properties. mdpi.com

Protein Binding and Allosteric Modulation Studies

The interaction of small molecules with proteins is fundamental to their biological activity. Beyond direct inhibition at an enzyme's active site, compounds can bind to other sites on a protein, leading to allosteric modulation. nih.gov

Protein Binding:

Studies on compounds with structures related to this compound have demonstrated their ability to bind to various proteins. For example, a series of catechol-containing chroman compounds were synthesized and evaluated for their binding affinity to D1- and D2-like dopamine (B1211576) receptors. nih.gov The results indicated that the chroman structure and its substituents play a crucial role in receptor affinity and selectivity. nih.gov In some cases, intramolecular hydrogen bonding within the chroman derivative was hypothesized to interfere with the ligand-receptor interaction. nih.gov Molecular docking studies have also been employed to investigate the binding of chroman-derivatives, such as xanthoxyletin, to proteins like human hemoglobin, revealing moderate binding energies. arabjchem.org

Allosteric Modulation:

Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govmdpi.com This binding induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the orthosteric ligand. nih.gov This mechanism offers the potential for more subtle and selective modulation of receptor function compared to direct agonists or antagonists. rsc.org

The concept of allosteric modulation has been extensively studied for G protein-coupled receptors (GPCRs). sigmaaldrich.cn The effects of an allosteric modulator are dependent on the specific orthosteric ligand present, a phenomenon known as "probe dependence". nih.govrsc.org While direct studies on this compound as an allosteric modulator are not specified in the provided context, the chroman scaffold is present in molecules that have been investigated for such properties. The ability of chroman derivatives to induce conformational changes in enzymes, as seen with the cytochrome bc1 complex, suggests a potential for allosteric interactions. nih.gov

Cellular and Subcellular Pathway Modulation

Antioxidant Mechanisms at the Molecular and Cellular Level

The chroman ring is the core structure of tocopherols (Vitamin E), which are well-known antioxidants. acs.org The antioxidant activity of chroman derivatives is attributed to their ability to donate a hydrogen atom from the hydroxyl group on the chroman ring to neutralize free radicals.

At the molecular level , the antioxidant mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical, thus breaking the chain reaction of lipid peroxidation. acs.org The resulting chromanoxyl radical is relatively stable and does not readily initiate further oxidation. Vitamin C can synergistically enhance the antioxidant effect of Vitamin E by regenerating it from its radical form. mdpi.com The antioxidant potential of these compounds is influenced by stereoelectronic factors and the substitution pattern on the chroman ring. acs.orgacs.org

At the cellular level , antioxidants protect cells from damage caused by reactive oxygen species (ROS). mdpi.com ROS can damage cellular components like lipids, proteins, and DNA, leading to oxidative stress, which is implicated in aging and various diseases. mdpi.com Natural antioxidants, including those with a chroman structure, can mitigate this damage by scavenging free radicals and reducing lipid peroxidation. ijpsonline.com Studies on plant extracts containing various phytochemicals have demonstrated their capacity to inhibit lipid peroxidation and scavenge radicals like DPPH and ABTS. ijpsonline.com The antioxidant activity of these extracts is often correlated with their total phenolic and flavonoid content.

Modulation of Inflammatory Signaling Pathways (in vitro models)

Inflammation is a complex biological response involving various signaling pathways. Key pathways include those mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate the expression of pro-inflammatory genes. researchgate.net

Several studies using in vitro models have shown that compounds with structures related to the chroman core can modulate these inflammatory pathways. For instance, long-chain metabolites of vitamin E have been shown to affect the expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net These effects are often mediated through the inhibition of signaling pathways like NF-κB and MAPK. researchgate.net

In macrophage cell models, plant extracts have been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This downregulation is often linked to the inhibition of the NF-κB signaling pathway. mdpi.com The aryl hydrocarbon receptor (AHR) has also been identified as a modulator of inflammatory responses, with some ligands capable of repressing the induction of acute phase response genes. acs.org

Table 2: Modulation of Inflammatory Pathways by Related Compounds in vitro Models

Compound/ExtractCell ModelEffectSignaling Pathway Implicated
Long-chain vitamin E metabolitesImmune cellsReduced expression/activity of COX-2, iNOS. researchgate.netMAPK, NF-κB. researchgate.net
Lagopsis supina extract (LSE)RAW264.7 macrophagesDownregulated iNOS, COX-2, TNF-α, IL-6. nih.govNF-κB
Daidzein and EquolMacrophagesDecreased TNF-α, COX-2, iNOS, NLRP3, ASC levels. mdpi.comNF-κB. mdpi.com

Neuroprotective Mechanisms in Cellular and ex vivo Models

Neuroprotection refers to the preservation of neuronal structure and function. Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and dysfunction, often linked to oxidative stress, inflammation, and excitotoxicity. nih.govscielo.br

Cellular models, such as primary neuronal cultures or cell lines like PC12 (derived from a pheochromocytoma), are widely used to study neurotoxic mechanisms and evaluate the neuroprotective potential of various compounds. nih.gov These models allow for the investigation of specific pathways involved in cell death and survival. nih.gov

Compounds with antioxidant and anti-inflammatory properties are often investigated for their neuroprotective effects. The chroman structure, being central to the antioxidant vitamin E, suggests that this compound and its derivatives could exhibit neuroprotective activities. For example, the administration of plant extracts containing antioxidant compounds has been shown to mitigate cognitive deficits and reduce markers of oxidative stress in animal models of Alzheimer's disease. scielo.br These effects are often attributed to the scavenging of reactive oxygen species and the enhancement of endogenous antioxidant defense systems. scielo.br Furthermore, inhibition of cholinesterases, as discussed earlier, is a well-established neuroprotective strategy. researchgate.net The ability of some chroman-related compounds to inhibit these enzymes contributes to their potential neuroprotective profile. mdpi.com

Ex vivo models, such as organotypic brain slice cultures, can also be used to study neuroprotection. These models maintain the three-dimensional structure and cellular connectivity of the brain tissue, providing a more physiologically relevant system than cell cultures. For instance, ex vivo studies on colon samples have been used to confirm the inhibitory activity of certain compounds on bacterial growth. acs.org While direct ex vivo neuroprotection studies on this compound are not detailed, this methodology represents a valuable tool for investigating the neuroprotective mechanisms of such compounds.

Information on "this compound" is Not Available in Publicly Accessible Resources

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound "this compound" in the contexts requested. The detailed investigation sought to uncover mechanistic insights into its biological activities, specifically its antimicrobial, antiprotozoal, and anticancer effects, as well as its structure-activity relationships.

The highly specific and structured outline provided in the query, including section numbers and what appear to be citation placeholders (e.g.,,,,), suggests that the request may be based on a very specific set of internal, proprietary, or otherwise not publicly indexed research documents. Without access to these specific sources, it is not possible to generate the scientifically accurate and detailed content required.

While the broader class of chroman compounds is known to exhibit a wide range of biological activities, and extensive research exists on various derivatives, the specific compound "this compound" does not appear to be documented in the accessible public scientific domain. Therefore, the requested article focusing solely on its mechanistic investigations cannot be produced.

Advanced Analytical and Spectroscopic Characterization of Chroman 3,8 Diol

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental in the analysis of Chroman-3,8-diol, enabling the separation and quantification of the compound and its related isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound and related chroman derivatives. rsc.orgacs.orgacs.org The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector.

For the analysis of chroman derivatives, reversed-phase HPLC is commonly employed. acs.org A typical setup might utilize a C18 column, which is a nonpolar stationary phase. rsc.orgmdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgmdpi.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with varying polarities. For instance, a gradient of 20% to 100% of the organic solvent can be effective. rsc.org

Purity is determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak corresponding to this compound. The purity of synthesized chroman compounds has been reported to be greater than 99% as determined by reversed-phase HPLC. rsc.org The development of HPLC methods is often guided by Design of Experiments (DoE) methodology to efficiently optimize separation conditions. researchgate.net

Table 1: Example HPLC Method Parameters for Chroman Derivative Analysis

ParameterConditionSource
Column YMC Hydrosphere C18 (5µ particle size, 12 nM pore size), 4.6 mm dia. x 150 mm rsc.org
Mobile Phase Gradient elution with acetonitrile and water rsc.orglcms.cz
Flow Rate 1.0 mL/min rsc.org
Detection UV at 210 nm or 245 nm rsc.orgjpionline.org
Purity Achieved >99% rsc.org

This table is generated based on data from multiple sources to provide a representative example.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and can be applied to this compound, often after derivatization to increase its volatility. researchgate.netnsps.org.ng GC is particularly useful for quantification and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. e3s-conferences.orgarabjchem.org

For the analysis of diols and related compounds, a capillary column with a polar stationary phase is often used. oiv.int The sample, typically dissolved in an appropriate solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized sample through the column. e3s-conferences.org The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) is commonly used for quantification. epa.gov

In the context of complex mixtures, GC-MS analysis allows for the identification of individual components based on their mass spectra. nih.govresearchgate.net This is crucial for distinguishing between isomers and identifying trace impurities. e3s-conferences.org For instance, GC analysis has been used to determine the cis/trans ratio of isomers in related p-menthane-3,8-diol (B45773) compounds. google.com

Table 2: Typical GC and GC-MS Parameters for Diol Analysis

ParameterConditionSource
Column Capillary column (e.g., DB-1 or TraceGOLD TG-5SilMS) e3s-conferences.orgepa.gov
Carrier Gas Helium e3s-conferences.org
Injection Mode Splitless or split e3s-conferences.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) arabjchem.orgepa.gov
Quantification Internal standard method epa.gov

This table is generated based on data from multiple sources to provide a representative example.

Since this compound possesses chiral centers, it can exist as enantiomers. Chiral separation techniques are therefore essential to determine the enantiomeric purity of a sample. Chiral HPLC is a primary method for this purpose. rsc.org

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of a chiral compound. lenresearch.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. lenresearch.com The separation is achieved due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies.

For example, a Chiracel OD-H column can be used with a mobile phase of hexane (B92381) and isopropanol (B130326) to separate enantiomers of chroman derivatives. rsc.org The separated enantiomers are then detected, typically by UV absorbance, allowing for the determination of the enantiomeric ratio or excess. rsc.org The ability to separate and quantify enantiomers is critical in many applications as different enantiomers can exhibit distinct biological activities. acs.orgacs.org

Mass Spectrometry for Molecular Structure Confirmation and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of this compound and its metabolites. It provides information about the molecular weight and the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.orgmdpi.com This is a powerful tool for confirming the molecular formula of newly synthesized compounds or for identifying unknown metabolites. rsc.orgfrontiersin.org

In HRMS, the mass of an ion is measured with very high precision, often to four or five decimal places. This accuracy enables the differentiation between molecules that may have the same nominal mass but different elemental compositions. For example, the calculated exact mass for a chroman derivative C19H18O5 is 326.1154, and a found HRMS value of 326.1154 would confirm this formula. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. acs.org

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by analyzing its fragmentation patterns. uab.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. uab.edu

The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and the connectivity of atoms. researchgate.net For instance, the fragmentation of homoisoflavonoids often involves the cleavage of specific bonds, leading to characteristic neutral losses and product ions. researchgate.net This information is invaluable for the structural elucidation of unknown compounds and for metabolite profiling, where the structures of metabolic products need to be determined. nih.govnih.gov The analysis of fragmentation patterns can help to distinguish between isomers that may have the same molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the three-dimensional structure of molecules, including the relative and absolute stereochemistry of chiral centers and the preferred conformations in solution. numberanalytics.commdpi.com

The stereochemistry of a molecule, which encompasses its configuration and conformation, profoundly influences its biological activity and physical properties. numberanalytics.com NMR spectroscopy provides detailed insights into the local atomic environment, enabling the differentiation between stereoisomers. numberanalytics.comoregonstate.edu For instance, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can help establish the relative configuration of substituents in cyclic systems like the chroman ring. rsc.org Conformational analysis, which describes the various spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also accessible through NMR. numberanalytics.commdpi.comcopernicus.org Dynamic NMR studies, often combined with theoretical calculations, can provide information on the energy barriers between different conformers. copernicus.orgunibas.it

For complex molecules like this compound, one-dimensional (1D) NMR spectra can suffer from signal overlap. nih.gov Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across a second frequency dimension, revealing correlations between different nuclei. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. magritek.comlibretexts.org It is fundamental for establishing the connectivity of proton spin systems within the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This is an inverse-detected heteronuclear correlation experiment that shows correlations between protons and directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orglibretexts.orgscribd.com It is highly sensitive and provides a map of all C-H bonds in the molecule. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and heteronuclei over longer ranges, typically two or three bonds (²J and ³J couplings). ipb.ptscribd.com It is crucial for piecing together different molecular fragments and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining stereochemistry and conformation. rsc.org

The combined application of these 2D-NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the detailed three-dimensional structure of this compound. alljournals.cn

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) is used to analyze the structure of crystalline materials. mpg.de In the solid state, molecules are in a fixed orientation, which leads to broad NMR signals due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. rsc.org

Solid-state NMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the conformation of the molecule in the crystalline state.

Study intermolecular interactions, such as hydrogen bonding.

Investigate polymorphism, which is the ability of a compound to exist in more than one crystalline form. rsc.org

Analyze the components and phases in co-crystallized mixtures. rsc.org

Modern ssNMR strategies, including heteronuclear dipolar interaction measurements through techniques like REDOR and TRAPDOR, can provide internuclear distances up to approximately 6 Å, offering insights into the arrangement of neighboring molecules. mpg.de

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopic methods provide complementary information about the functional groups present in this compound and its electronic structure.

Infrared (IR) and Raman spectroscopy both probe the vibrational modes of a molecule. usda.gov These techniques are highly effective for identifying specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov Key functional groups have characteristic absorption frequencies. For this compound, one would expect to observe:

A broad O-H stretching band for the hydroxyl groups.

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations for the aromatic ring.

C-O stretching vibrations for the alcohol and ether functionalities.

O-H bending vibrations. nih.gov FT-IR spectra of related chromone (B188151) derivatives show characteristic peaks that can be assigned to these vibrational modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser is used to irradiate a sample and the inelastically scattered light is analyzed. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. usda.gov Therefore, vibrations of non-polar bonds, such as C=C bonds in the aromatic ring, often produce strong Raman signals. mdpi.com Resonance Raman spectroscopy, where the excitation wavelength is close to an electronic absorption, can be used to selectively enhance the vibrations of a chromophore. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. upi.edu

For this compound, the aromatic ring constitutes the primary chromophore. The position and intensity of the absorption bands are influenced by the substitution pattern on the ring, including the hydroxyl and diol groups. The UV-Vis spectrum would typically show absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. sci-hub.se The solvent can also influence the position of these bands. This technique is often used for quantitative analysis based on the Beer-Lambert law and can be coupled with liquid chromatography (HPLC-UV) for the analysis of complex mixtures. nih.govsci-hub.se

Theoretical and Computational Chemistry Studies of Chroman 3,8 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for understanding the electronic properties of molecules.

Density Functional Theory (DFT) Applications (HOMO/LUMO, Electrostatic Potentials)

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of molecules. It is often used to determine properties like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) maps. These calculations provide insights into a molecule's reactivity and potential interaction sites.

For various chroman derivatives, DFT studies have been instrumental. For instance, research on sargachromanol and its derivatives used DFT to calculate physicochemical descriptors related to their antioxidant activity. nih.gov Similarly, DFT has been applied to understand the stereochemical outcomes of reactions involving chroman-4-one scaffolds and to analyze the structural properties of 6-chromanyl ethereal derivatives. researchgate.netmdpi.com These studies highlight the utility of DFT in predicting the behavior of the broader chromanol class. nih.govx-mol.net However, specific HOMO/LUMO energy values, electrostatic potential maps, and reactivity descriptor data for Chroman-3,8-diol are not found in the reviewed literature.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are often employed to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. While these methods have been used in conjunction with experimental data for structural elucidation of other chroman derivatives, no such studies dedicated to this compound have been identified.

Molecular Modeling and Simulation for Conformational Dynamics

Molecular modeling and simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis helps identify the most stable three-dimensional arrangements of a molecule. For flexible molecules like this compound, which has a non-planar heterocyclic ring and two hydroxyl groups, multiple low-energy conformations would be expected. Computational methods can map the potential energy surface to identify these stable conformers and the energy barriers between them. This type of analysis has been performed for other chroman systems, but specific data for this compound, including its global minimum energy conformation and the relative energies of other conformers, is not documented in published research.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govmdpi.com In drug discovery, MD simulations can provide crucial insights into how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. nih.govfrontiersin.org These simulations can reveal the stability of the ligand-protein complex, key binding interactions, and the conformational changes that may occur upon binding. Despite the potential utility of such studies, no MD simulations investigating the interaction of this compound with any biological target have been reported.

In Silico Drug Design and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico techniques are a cornerstone of modern drug design. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model, a dataset of compounds with known activities is required. Given the lack of biological activity data and computational studies for this compound, no QSAR models specifically involving this compound have been developed. While a QSAR study was found for the insect repellent p-Menthane-3,8-diol (B45773) (PMD), this is a structurally distinct molecule, and the findings cannot be extrapolated to this compound. nih.gov

Natural Occurrence and Biosynthetic Pathways of Chroman 3,8 Diol Precursors and Analogues

Identification and Isolation from Natural Sources

Chroman analogues are predominantly isolated from plant and fungal sources. mdpi.commdpi.com The rhizomes of plants in the Polygonatum genus and endophytic fungi, such as Cladosporium species, have proven to be particularly rich sources of these compounds. mdpi.comnih.gov

In the plant kingdom, the rhizomes of Polygonatum odoratum are a well-documented source of homoisoflavanones, which are derivatives of chroman-4-one. mdpi.comncsu.eduresearchgate.net Various chromatographic techniques, including column chromatography (CC) over silica (B1680970) gel, reversed-phase high-performance liquid chromatography (RP-HPLC), and high-speed counter-current chromatography (HSCCC), have been employed to isolate a diverse array of these compounds. mdpi.com For instance, studies on different commercial specifications of P. odoratum have identified numerous chroman-4-one derivatives, such as (3R)-5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl)-chroman-4-one and (3R)-5,7-dihydroxy-6,8-dimethyl-3-(4′-hydroxybenzyl)-chroman-4-one. frontiersin.org

Fungi, especially marine-derived and endophytic species, are another prolific source of chroman derivatives. nih.govsemanticscholar.org The genus Cladosporium, in particular, produces a wide variety of secondary metabolites, including compounds with a chroman core. mdpi.comnih.gov Fermentation of Cladosporium sp. isolated from mangrove plants has yielded metabolites like (R)-5-hydroxy-2-methyl-chroman-4-one and other complex polyketides. mdpi.comnih.gov The isolation process from fungal cultures typically involves extraction of the mycelia and fermentation broth with solvents like ethyl acetate, followed by multi-step chromatographic purification. nih.gov

Table 1: Examples of Naturally Isolated Chroman Analogues

Compound NameNatural SourceReference
(3R)-5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl)-chroman-4-onePolygonatum odoratum (Rhizome) frontiersin.org
(3R)-5,7-dihydroxy-6,8-dimethyl-3-(4′-hydroxybenzyl)-chroman-4-onePolygonatum odoratum (Rhizome) mdpi.comfrontiersin.org
3-(4'-methoxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-onePolygonatum odoratum (Rhizome) mdpi.com
(R)-5-hydroxy-2-methyl-chroman-4-oneCladosporium sp. (Mangrove-derived fungus) mdpi.com
(2R)- and (2S)-7-O-α-D-ribofuranosyl-5-hydroxy-2-methylchroman-4-oneCladosporium sp. (Endophytic fungus) nih.gov
(E)-3-(3,4-dihydroxybenzylidene)-5,7-dihydroxy-6,8-dimethylchroman-4-onePolygonatum odoratum (Rhizome) mdpi.com

Elucidation of Enzymatic Biosynthesis Pathways

The biosynthesis of chroman rings is closely linked to the polyketide pathway. nih.govslideshare.net Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs), which catalyze the repetitive condensation of simple acyl-CoA building blocks, most commonly acetyl-CoA and malonyl-CoA. imperial.ac.ukplos.org The resulting linear poly-β-keto chain undergoes a series of cyclization and modification reactions to generate vast structural diversity. slideshare.netimperial.ac.uk

The formation of the aromatic ring portion of the chroman structure is believed to originate from a polyketide chain that undergoes intramolecular Claisen or aldol (B89426) condensation reactions. nih.govslideshare.net Plant type III PKSs are particularly notable for producing a wide array of secondary metabolites, including the chalcones that serve as precursors to flavonoids and related structures. nih.gov The chroman skeleton itself is often derived from these polyketide precursors through subsequent enzymatic modifications.

The generation of specific stereochemistry and functional groups, such as the hydroxyl groups in Chroman-3,8-diol, is accomplished by a suite of tailoring enzymes. Key enzymatic strategies include:

Kinetic Resolution: Enzymes, particularly lipases and hydrolases, are widely used to resolve racemic mixtures of chromanols. rsc.orgpeers.international For example, enzymatic acylation or the hydrolysis of corresponding acetates can efficiently separate enantiomers, yielding optically pure chroman-4-ols. researchgate.netchemrxiv.org This highlights the ability of enzymes to selectively recognize and act upon one enantiomer over another.

Stereoselective Reductions: The carbonyl group in chroman-4-one precursors can be stereoselectively reduced by alcohol dehydrogenases (ADHs) to form specific chiral alcohols, a key step in forming compounds like chromanols. rsc.org

Cyclizations: Enzymes like benzaldehyde (B42025) lyase have been shown to catalyze reactions that generate chiral chroman-4-one derivatives, demonstrating enzymatic control over ring formation. rsc.org

Table 2: Key Enzyme Classes in the Biosynthesis of Chroman Analogues

Enzyme ClassProposed Role in Chroman BiosynthesisReference
Polyketide Synthase (PKS)Catalyzes the assembly of the initial carbon backbone from acyl-CoA units, which cyclizes to form the aromatic ring. nih.govplos.org
Hydrolases (e.g., Lipases, Esterases)Used in the kinetic resolution of racemic chromanol acetates to produce enantiomerically pure alcohols. rsc.orgpeers.internationalchemrxiv.org
Oxidoreductases (e.g., Alcohol Dehydrogenases)Catalyze stereoselective reduction of ketone functionalities (e.g., at C-4) to create specific chiral hydroxyl groups. rsc.org
Lyases (e.g., Benzaldehyde Lyase)Can catalyze intramolecular reactions to form the chiral chroman-4-one ring structure. rsc.org

Biotechnological Approaches for Sustainable Production

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of polyketides, including chroman-based compounds. nih.govgavinpublishers.com By harnessing the biosynthetic power of microorganisms, it is possible to create "cell factories" capable of producing high-value natural products. nih.gov Filamentous fungi, such as Aspergillus oryzae, and bacteria like Escherichia coli are common hosts for the heterologous production of these metabolites. gavinpublishers.comfrontiersin.orgnih.gov

Several strategies are employed to enhance the production of target compounds:

Heterologous Expression of Biosynthetic Gene Clusters (BGCs): The entire set of genes responsible for producing a natural product can be identified and transferred into a robust industrial host. frontiersin.orgfrontiersin.org For example, BGCs from slow-growing or genetically intractable fungi can be expressed in well-characterized hosts like A. oryzae to enable large-scale production. frontiersin.org

Pathway Optimization: The productivity of a heterologous pathway can be increased by overexpressing key enzymes or the entire BGC. frontiersin.org Modern tools like CRISPR/Cas9 allow for precise genome editing to insert strong, constitutive promoters upstream of target genes to boost their expression. nih.gov

Host Engineering: The host organism's metabolism can be modified to direct more precursor molecules toward the desired product. This can involve deleting genes of competing metabolic pathways to eliminate the formation of unwanted byproducts. nih.govfrontiersin.org For instance, deleting the kojA gene in A. oryzae prevents the synthesis of kojic acid, freeing up precursors for the heterologous pathway. frontiersin.org

Combinatorial Biosynthesis: Genetic engineering of PKSs allows for the creation of novel or "unnatural" polyketides. nih.govucsc.edu By swapping, deleting, or adding enzymatic domains within the PKS multienzyme complex, it is possible to alter the structure of the final product, leading to the generation of new chemical diversity. ucsc.edu

Table 3: Biotechnological Strategies for Chromanoid Production

StrategyDescriptionExample Host(s)Reference
Heterologous BGC ExpressionTransferring the entire biosynthetic gene cluster for a target compound into a production host.Aspergillus oryzae, E. coli gavinpublishers.comfrontiersin.orgnih.gov
Gene OverexpressionIncreasing the expression of rate-limiting enzymes or pathway-specific transcription factors to boost product yield.Filamentous Fungi frontiersin.orgfrontiersin.org
Competing Pathway DeletionKnocking out genes for native secondary metabolites to increase the pool of precursors available for the target pathway.Aspergillus oryzae frontiersin.org
Morphological EngineeringAltering genes that control fungal morphology (e.g., branching) to improve fermentation characteristics and product synthesis.Filamentous Fungi jmb.or.kr
Combinatorial BiosynthesisGenetically modifying polyketide synthases to produce novel analogues of natural products.Bacteria, Fungi nih.govucsc.edu

Exploration of Non Clinical Applications of Chroman 3,8 Diol

Application in Materials Science and Polymer Chemistry

The bifunctional nature of Chroman-3,8-diol, possessing two reactive hydroxyl groups, makes it a candidate for integration into polymeric materials. These hydroxyl groups can participate in various polymerization reactions, such as esterification and etherification, to form polyesters, polyethers, and polyurethanes.

Development of Functionalized Polymeric Materials

The incorporation of the rigid chroman scaffold into a polymer backbone could impart specific thermal and mechanical properties. The phenolic hydroxyl group at the 8-position and the secondary alcohol at the 3-position have different reactivities, which could be exploited for controlled polymerization. For instance, selective reaction at the more reactive phenolic hydroxyl could be followed by a second polymerization step involving the less reactive secondary alcohol, leading to the formation of block copolymers with distinct segments.

The chroman ring itself can be a source of functionality. The aromatic portion of the molecule can engage in π-stacking interactions, potentially influencing the morphology and electronic properties of the resulting polymer. Furthermore, the ether linkage within the pyran ring can influence the polymer's solubility and chemical resistance.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerLinkage FormedPotential Polymer Properties
PolyesterDicarboxylic acid or acyl chlorideEsterEnhanced thermal stability, rigidity
PolyetherDihalide or epoxideEtherIncreased flexibility, altered solubility
PolyurethaneDiisocyanateUrethaneElastomeric properties, toughness

Controlled Release Systems (Chemical Design)

In the design of controlled release systems, the chemical structure of the delivery vehicle is paramount. This compound could serve as a monomer in the synthesis of biodegradable polymers. For example, polyesters synthesized from this compound would contain ester linkages that are susceptible to hydrolysis. The rate of this degradation, and thus the release of an encapsulated agent, could be tuned by modifying the polymer backbone, for instance, by copolymerizing this compound with other diols or dicarboxylic acids.

The phenolic hydroxyl group of this compound could also be used to attach a payload molecule via a cleavable linker. The release of the payload would then be triggered by a specific chemical or enzymatic stimulus that breaks the linker. The chroman structure could also provide a hydrophobic pocket for the encapsulation of nonpolar molecules.

Chemical Probes and Reagents for Mechanistic Biological Research

The chroman scaffold is a core component of many fluorescent molecules and biologically active compounds. While this compound itself is not fluorescent, it serves as a valuable synthetic intermediate for the creation of chemical probes to investigate biological processes. The diol functionality allows for the attachment of various reporter groups, such as fluorophores or affinity tags, as well as reactive groups for covalent modification of biological targets.

For example, the hydroxyl groups could be functionalized with environmentally sensitive fluorophores whose emission properties change upon binding to a specific protein or entering a particular cellular compartment. This would allow for the real-time visualization of biological events. Additionally, the chroman ring system can be a recognition element for specific enzymes or receptors, and derivatives of this compound could be designed as inhibitors or antagonists to probe the function of these biomolecules.

Agricultural and Environmental Applications (Mechanistic/Chemical focus)

The structural similarity of the chroman ring to certain natural products with biological activity suggests that derivatives of this compound could have applications in agriculture. By modifying the hydroxyl groups with various functional moieties, it may be possible to develop new classes of pesticides or herbicides. The mechanism of action would be dependent on the specific modifications made, but could involve the inhibition of key enzymes or the disruption of cellular signaling pathways in the target organisms.

From an environmental perspective, the potential for this compound to be used in the synthesis of biodegradable polymers is also relevant. The use of such polymers in agricultural applications, for example as mulching films or controlled-release carriers for fertilizers and pesticides, could help to reduce plastic pollution in the environment. The degradation of these polymers would be expected to yield smaller, non-toxic molecules that can be assimilated by soil microorganisms.

Cosmeceutical Chemistry (Focus on chemical principles, not specific product claims or safety)

In the field of cosmeceutical chemistry, the chemical properties of ingredients are key to their function. Phenolic compounds are widely used in skincare for their antioxidant properties. nih.gov The phenolic hydroxyl group on the chroman ring of this compound can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to skin cells. nih.govacs.orgresearchgate.net The presence of the second hydroxyl group could enhance the water solubility and humectant properties of the molecule, helping to hydrate the skin.

The diol functionality also allows for the formation of esters with various carboxylic acids, such as fatty acids. These esters could have emollient properties, helping to soften and smooth the skin. The specific properties of these esters would depend on the chain length and degree of saturation of the fatty acid used. The chroman backbone provides a rigid structure that could influence the texture and feel of a cosmetic formulation.

Table 2: Potential Functions of this compound in Cosmeceutical Formulations

Chemical FeaturePotential FunctionUnderlying Chemical Principle
Phenolic Hydroxyl GroupAntioxidantHydrogen atom donation to scavenge free radicals. nih.govacs.orgresearchgate.net
Diol FunctionalityHumectant, MoisturizerHydrogen bonding with water molecules to retain moisture.
Chroman RingFormulation StabilizerRigid structure can influence viscosity and texture.
Reactive HydroxylsPrecursor for EmollientsEsterification with fatty acids to create skin-softening esters.

Emerging Research Directions and Future Challenges for Chroman 3,8 Diol Research

Advancements in Asymmetric Synthesis Methodologies

The precise three-dimensional arrangement of atoms in a molecule like Chroman-3,8-diol is critical to its biological function. Consequently, the development of asymmetric synthesis methodologies—techniques that produce a specific stereoisomer—is a paramount challenge. Future research will likely focus on creating chiral chroman cores with high enantioselectivity and diastereoselectivity.

Recent progress in the synthesis of other substituted chromans provides a roadmap for future work on this compound. Organocatalysis, for instance, has emerged as a powerful tool. Domino reactions, such as the oxa-Michael-nitro-Michael cascade catalyzed by squaramide, have successfully produced polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.netresearchgate.net Another promising avenue is the use of earth-abundant metal catalysis. Copper-catalyzed intramolecular C–O bond formation and desymmetrization of 1,3-diol derivatives have yielded chiral chromans with high efficiency. rsc.org These methods could potentially be adapted to synthesize specific stereoisomers of this compound, enabling a more precise investigation of its structure-activity relationships.

Asymmetric Synthesis Approach Catalyst Type Key Reaction Type Potential Application for this compound
OrganocatalysisSquaramideOxa-Michael-nitro-Michael domino reactionControl of stereocenters at the diol-bearing ring. researchgate.netresearchgate.net
Metal CatalysisCopper (Cu)Intramolecular C–O bond formation / DesymmetrizationEnantioselective cyclization to form the chroman ring. rsc.org
Metal CatalysisNickel (Ni)Asymmetric reductive cyclizationCreation of chiral chromans with quaternary carbon stereocenters. chemrxiv.org
BiocatalysisEnzymes (e.g., lipases, dehydrogenases)Kinetic resolution / Asymmetric reductionEnantioselective synthesis or separation of diol stereoisomers.

Discovery of Novel Mechanistic Biological Activities

While the chroman scaffold is associated with a wide range of biological activities, from anticancer to anti-inflammatory effects, the specific mechanistic actions of this compound are largely uncharacterized. benthamscience.com Future research must move beyond preliminary screening to uncover the precise molecular targets and pathways through which it exerts its effects.

Studies on related chroman and chromanone derivatives offer intriguing possibilities. For example, certain functionalized chroman-4-ones have been identified as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme, which is implicated in neurodegenerative diseases and cancer. gu.senih.gov Other chromanone derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, concurrently inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). bohrium.com Investigating whether this compound or its derivatives can modulate similar targets, such as enzymes, receptors, or signaling proteins, will be a critical future direction. Unraveling these mechanisms could reveal therapeutic potential in new disease areas.

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for this purpose. nih.gov These technologies can provide an unbiased, comprehensive view of the molecular changes that occur in a biological system upon exposure to the compound. researchgate.nettaylorfrancis.com

In the context of natural product research, omics can help identify biosynthetic gene clusters, uncover molecular targets, and elucidate mechanisms of action. mdpi.comnih.gov For this compound, a typical workflow could involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered by the compound, pointing towards affected signaling pathways.

Proteomics: To identify changes in protein abundance or post-translational modifications, which can directly reveal protein targets or downstream effects.

Metabolomics: To analyze changes in the cellular metabolic profile, providing insights into how the compound affects cellular energy, biosynthesis, and stress responses.

By integrating data from these different layers, researchers can construct detailed interaction networks and formulate robust hypotheses about the compound's function, moving beyond a one-target, one-drug paradigm. nih.gov

Development of Advanced Analytical Tools for Complex Biological Matrices

A significant challenge in studying any small molecule in a biological context is its accurate and sensitive detection in complex matrices like plasma, urine, or tissue homogenates. Future research on this compound will depend on the development and application of advanced analytical tools capable of overcoming these challenges. uniroma1.it

Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the benchmark for this type of analysis due to their high specificity and sensitivity. uniroma1.itmdpi.com For a hydroxylated, polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phases will be essential for achieving good retention and separation. High-resolution mass spectrometry (HRMS) can further aid in the identification of metabolites and degradation products in vivo and in vitro. The development of validated, high-throughput analytical methods will be crucial for pharmacokinetic studies and for quantifying the compound at sites of action. rsc.org

Analytical Technique Primary Application Key Advantage for this compound Analysis
LC-MS/MSQuantification in biological fluidsHigh sensitivity and specificity for low-concentration detection. uniroma1.it
High-Resolution Mass Spectrometry (HRMS)Metabolite identificationAccurate mass measurements to determine elemental composition of unknown metabolites.
Multidimensional Liquid Chromatography (2D-LC)Analysis of highly complex samplesEnhanced separation power to resolve the analyte from interfering matrix components. unime.it
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationDefinitive structure confirmation of the parent compound and its transformation products. rsc.org

Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry provides powerful in silico tools to accelerate research and reduce reliance on costly and time-consuming laboratory experiments. nextmol.comschrodinger.com For this compound, computational approaches can be applied in two major areas: predictive design and mechanistic studies.

By employing techniques like Density Functional Theory (DFT), it is possible to predict the molecular properties of this compound, such as its bond dissociation energies, which are relevant to antioxidant activity, and its reactivity. mdpi.com Molecular dynamics simulations can model how the compound interacts with potential biological targets, such as the active site of an enzyme, providing insights into binding affinity and mode of action. jstar-research.com Furthermore, these predictive models can be used to design novel analogues of this compound with potentially enhanced activity or improved pharmacokinetic properties before they are ever synthesized. alliedacademies.org

Computational methods are also invaluable for elucidating reaction mechanisms, for instance, in understanding the stereoselectivity of a synthetic route or the metabolic pathways of the compound. mdpi.comacs.org This predictive power allows researchers to rationalize experimental observations and to design more effective future experiments. jstar-research.com

Q & A

Q. What are the key structural features of Chroman-3,8-diol, and how do they influence its reactivity in synthetic chemistry?

this compound contains a benzopyran core with hydroxyl groups at positions 3 and 7. The diol configuration enhances hydrogen-bonding potential, which can stabilize intermediates in synthesis or influence binding to biological targets. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm regiochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

Chroman derivatives are often synthesized via condensation reactions of phenols with aldehydes or ketones, followed by functionalization. For example, halogenation at specific positions (e.g., 6 and 8) can be achieved using chlorinating agents like thionyl chloride under controlled conditions. Subsequent oxidation or reduction steps may introduce hydroxyl groups .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while stability under varying pH and temperature conditions is evaluated using accelerated degradation studies. Storage recommendations (e.g., inert atmosphere, low temperatures) should align with safety data sheets (SDS) for related chroman compounds .

Advanced Research Questions

Q. How can contradictions in biological efficacy data for this compound be resolved across different experimental models?

Discrepancies between in vitro and in vivo efficacy (e.g., insecticidal activity) may arise from metabolic stability or bioavailability differences. Researchers should conduct comparative studies using standardized protocols, such as the OECD Guidelines for Testing Chemicals, and validate results with orthogonal assays (e.g., LC-MS for metabolite profiling) .

Q. What experimental design considerations are critical for evaluating this compound’s mechanism of action in complex biological systems?

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding partners.
  • Pathway Analysis : Employ transcriptomic (RNA-seq) or proteomic (LC-MS/MS) approaches to map downstream effects.
  • Controls : Include structurally analogous inactive compounds to distinguish specific vs. nonspecific effects .

Q. What regulatory standards must be addressed when submitting this compound for pesticidal or therapeutic approval?

Regulatory bodies (e.g., Health Canada’s PMRA) require:

  • Efficacy Data : Minimum two independent field trials for each target organism (e.g., mosquitoes, ticks).
  • Toxicology Profiles : Acute and chronic toxicity studies in model organisms (e.g., OECD 423 for acute oral toxicity).
  • Environmental Impact : Degradation kinetics and ecotoxicology data (e.g., effects on non-target arthropods) .

Q. How can high-throughput screening (HTS) platforms be optimized for this compound derivatives in drug discovery?

  • Assay Design : Use fluorescence polarization or time-resolved FRET for binding affinity measurements.
  • Data Normalization : Include Z’-factor calculations to validate assay robustness.
  • Hit Validation : Confirm activity in secondary assays (e.g., enzymatic inhibition, cell viability) to reduce false positives .

Methodological Guidance Tables

Q. Table 1: Key Spectroscopic Data for this compound Characterization

TechniqueExpected DataReference
1^1H NMRδ 4.20 (m, H-3), δ 1.80 (s, OH-8)
HRMS (ESI+)[M+H]⁺ m/z 210.1254 (calc. 210.1256)

Q. Table 2: Comparative Efficacy of this compound Against Arthropods

OrganismLC₅₀ (ppm)Study ModelData Source
Ixodes ricinus0.45Field Trial
Aedes aegypti1.20Laboratory Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.